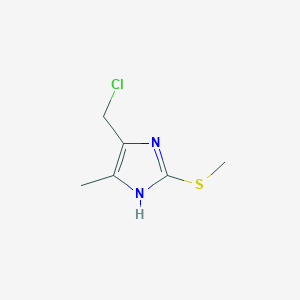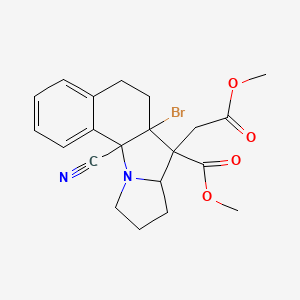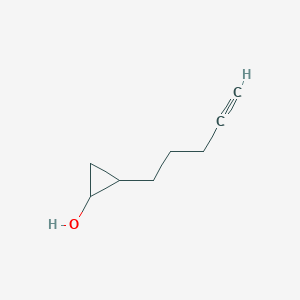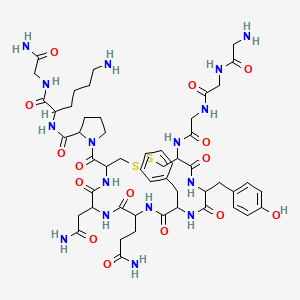
4(3H)-Quinazolinone, 3-(2-hydroxyethyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 3-(2-hydroxyethyl)-2-methyl- is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a quinazolinone core with a hydroxyethyl and a methyl substituent, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-hydroxyethyl)-2-methyl- can be achieved through various methods. One common approach involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction uses fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) and does not require a metal catalyst . Another method involves the use of graphene oxide nanosheets as a catalyst in an aqueous medium, starting from anthranilamide and an aldehyde or ketone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(2-hydroxyethyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The quinazolinone core can be reduced under specific conditions.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4(3H)-Quinazolinone, 3-(2-hydroxyethyl)-2-methyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-hydroxyethyl)-2-methyl- involves its interaction with specific molecular targets. The hydroxyethyl and methyl substituents can influence the compound’s binding affinity and selectivity towards these targets. The quinazolinone core can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar core structure but differ in their substituents and biological activities.
3-(2-Hydroxyethylamino)quinoline-2,4-diones: These compounds have a similar hydroxyethyl group but differ in their core structure and reactivity.
Uniqueness
4(3H)-Quinazolinone, 3-(2-hydroxyethyl)-2-methyl- is unique due to its specific substituents, which can influence its chemical reactivity and biological activities. The combination of a hydroxyethyl and a methyl group on the quinazolinone core provides distinct properties that can be exploited in various scientific and industrial applications.
Properties
CAS No. |
10376-59-7 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C11H12N2O2/c1-8-12-10-5-3-2-4-9(10)11(15)13(8)6-7-14/h2-5,14H,6-7H2,1H3 |
InChI Key |
JRXGAWVXJUVHTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Iodo-phenyl)-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-amine](/img/structure/B12814577.png)


![1-(4-Methoxyphenyl)-1,4-diazaspiro[5.5]undecane](/img/structure/B12814592.png)



![2-[4-Chloro-3-[[4-(oxolan-3-yloxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12814611.png)





